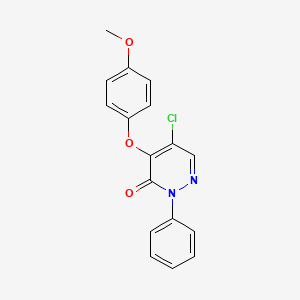

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

CAS No.: 42190-48-7

Cat. No.: VC7084895

Molecular Formula: C17H13ClN2O3

Molecular Weight: 328.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42190-48-7 |

|---|---|

| Molecular Formula | C17H13ClN2O3 |

| Molecular Weight | 328.75 |

| IUPAC Name | 5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one |

| Standard InChI | InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3 |

| Standard InChI Key | CDMJYZVKNAEVQP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl |

Introduction

Chemical Structure and Identification

Structural Characteristics

5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone (CAS: 42190-48-7) belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:

-

A chlorine atom at position 5.

-

A 4-methoxyphenoxy group at position 4.

-

A phenyl group at position 2.

The molecular formula is C₁₇H₁₃ClN₂O₃, with a molecular weight of 328.7 g/mol . The IUPAC name, 5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one, reflects these substituents .

Spectroscopic and Computational Data

-

SMILES Notation: ClC1=NN(C(=O)C(=C1OC2=CC=C(OC)C=C2)C3=CC=CC=C3)C4=CC=CC=C4 .

-

InChI Key: UYVYSFZQZSJGHB-UHFFFAOYSA-N .

3D conformational analyses reveal planar geometry at the pyridazinone core, with substituents influencing electronic distribution and steric interactions .

Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₃ClN₂O₃ | |

| Molecular Weight | 328.7 g/mol | |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Reactivity

Synthetic Pathways

Pyridazinones are typically synthesized via:

-

Cyclocondensation Reactions: Between 1,4-diketones and hydrazines.

-

Nucleophilic Substitution: On preformed pyridazinone cores .

For this compound, a plausible route involves:

-

Reacting 4-methoxyphenol with a chlorinated pyridazinone intermediate.

-

Introducing the phenyl group via Suzuki coupling or Ullmann-type reactions .

Reactivity Profile

-

The chlorine atom at position 5 is susceptible to nucleophilic displacement, enabling derivatization (e.g., with amines or thiols) .

-

The keto group at position 3 may participate in hydrogen bonding, influencing biological interactions .

Comparative Analysis with Related Compounds

Structural Modifications and Activity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume